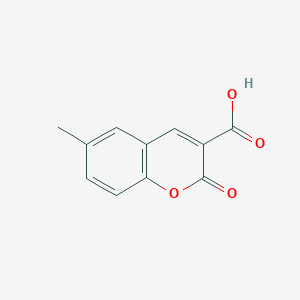

![molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2](/img/structure/B82831.png)

Diethyl 2-[(4-methylphenyl)methylene]malonate

Vue d'ensemble

Description

Synthesis Analysis

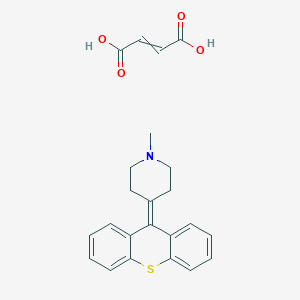

The synthesis of diethyl 2-[(4-methylphenyl)methylene]malonate typically involves a Knoevenagel condensation reaction. This reaction employs 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions (D. Achutha et al., 2016). Another method involves the room-temperature liquid-phase synthesis, demonstrating an efficient alternative for producing this compound on an industrial scale (Hernán Valle et al., 2018).

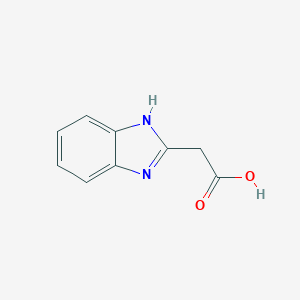

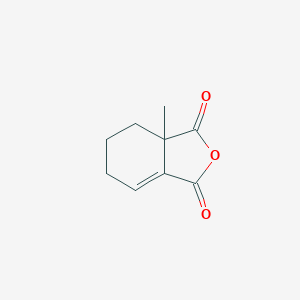

Molecular Structure Analysis

The molecular structure of diethyl 2-(4-methylbenzylidene)malonate has been elucidated through X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system. This structure is stabilized by C-H···O hydrogen bond interactions, showcasing the compound's conformation and the importance of non-covalent interactions in its stabilization (D. Achutha et al., 2016).

Applications De Recherche Scientifique

Synthesis Methods and Precursor Roles

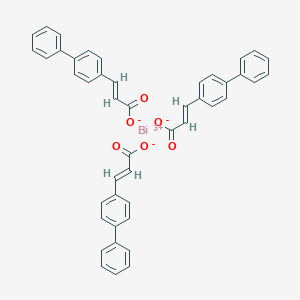

- Rapid Synthesis for Industrial Scale : A study by Valle et al. (2018) demonstrates a rapid room temperature liquid phase synthesis of Diethyl 2-[(4-methylphenyl)methylene]malonate, highlighting its potential for large-scale industrial production. This synthesis method offers a practical alternative to existing methods, emphasizing the compound's role as a precursor in the multistage synthesis of quinoline derivatives with biological activities like antiviral and anticancer properties (Valle et al., 2018).

Polymerization and Material Science

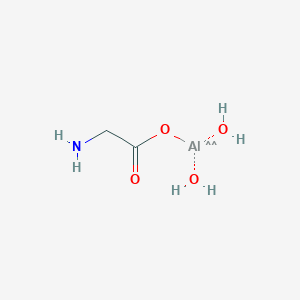

- Polymerization Initiator : Bıçak and Özeroğlu (2001) explored the use of methylene bis(diethyl malonate)–cerium ammonium nitrate as an initiator in the polymerization of methyl methacrylate. The study found high polymerization yields (>90%) at room temperature, suggesting its effectiveness as a polymerization initiator (Bıçak & Özeroğlu, 2001).

Crystal Structure and Molecular Analysis

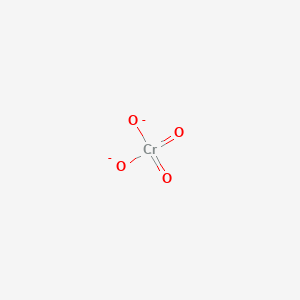

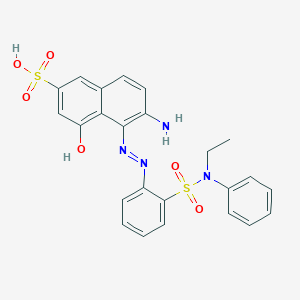

- Supramolecular Architecture : Ilangovan, Venkatesan, and Ganesh Kumar (2013) investigated the crystal structures of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates. Their study reveals the influence of hydrogen bonding due to regioisomerism on the supramolecular architecture of these compounds, indicating their potential in crystallography and molecular design (Ilangovan et al., 2013).

Chemical Synthesis and Derivative Studies

- Alkene Difunctionalization : Bornowski et al. (2022) discussed the regiodivergent palladium-catalyzed alkene difunctionalization reactions involving diethyl malonate. This process leads to the construction of methylene cyclobutanes and cyclopentanes, highlighting the compound's role in complex chemical synthesis (Bornowski et al., 2022).

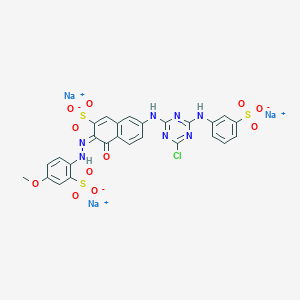

Industrial Applications and Materials

- Bio-Based Chemical Production : A report by McCoy (2019) on the collaboration between Lygos and Sirrus for the production of diethyl malonate emphasizes its industrial significance. This collaboration aimed to use diethyl malonate as a raw material for creating methylene malonate monomers for adhesives and other applications, demonstrating its practical applications in industry (McCoy, 2019).

Orientations Futures

Propriétés

IUPAC Name |

diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKBMHTZKUMANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348885 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(4-methylphenyl)methylene]malonate | |

CAS RN |

14111-33-2 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)